molecular formula C11H16ClN3O B1476955 2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine CAS No. 2097991-61-0

2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine

Cat. No.: B1476955
CAS No.: 2097991-61-0
M. Wt: 241.72 g/mol
InChI Key: IMLBHYTVXJZUPB-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine is a specialized pyrazine derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates two privileged structures in drug discovery: a chloro-substituted pyrazine ring and a pyrrolidine scaffold. The pyrazine heterocycle is a nitrogen-containing aromatic ring known to be a common feature in clinically active drugs, often contributing to enhanced target binding capacity through hydrogen bonding and electron-accepting properties . The incorporation of the pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, provides significant three-dimensional structural diversity and stereochemical complexity that is highly valuable for exploring pharmacophore space and optimizing binding interactions with biological targets . The strategic functionalization with both chloro and ethoxymethyl substituents enhances the molecular versatility of this compound, making it a valuable intermediate for structure-activity relationship (SAR) studies. Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities in research settings, including serving as key scaffolds in the development of antitumor agents, CNS therapeutics, and metabolic disorder treatments . The pyrrolidine ring system contributes to improved solubility parameters and drug-like properties, while its stereogenic centers offer opportunities for developing selective ligands for enantioselective proteins . This compound is representative of modern drug discovery approaches that utilize sp3-hybridized frameworks to increase molecular complexity and improve the likelihood of clinical success. Researchers utilize this chemical entity primarily as a synthetic intermediate for constructing more complex bioactive molecules, particularly in the development of protein inhibitors, enzyme modulators, and receptor-targeted therapeutics . The structural features suggest potential applications in neurodegenerative disease research, oncology investigations, and metabolic disorder studies, though specific applications depend on final derivative design and target selection.

Properties

IUPAC Name

2-chloro-3-[2-(ethoxymethyl)pyrrolidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-2-16-8-9-4-3-7-15(9)11-10(12)13-5-6-14-11/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLBHYTVXJZUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine is a synthetic compound belonging to the pyrazine family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClN3C_{11}H_{16}ClN_3, with a molecular weight of approximately 241.72 g/mol. The structure consists of a pyrazine ring substituted with a chloro group and a pyrrolidine moiety, which is further substituted with an ethoxymethyl group. This structural configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chloro group enhances binding affinity, while the pyrrolidine component may influence the compound’s pharmacodynamics. Preliminary studies suggest that it may function as an inhibitor or modulator in several biochemical pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The specific inhibitory concentration (IC50) values for related compounds have been documented, suggesting potential efficacy against pathogenic bacteria.

CompoundIC50 (μM)Target Pathogen
2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine50E. coli
This compoundTBDStaphylococcus aureus

Note: TBD indicates that specific data for this compound is still under investigation.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of pyrazine derivatives on various cancer cell lines. For example, compounds structurally similar to this compound have demonstrated selective cytotoxicity against human cancer cells, leading to apoptosis at specific concentrations.

Cell LineCompound TestedIC50 (μM)
HeLa2-Chloro-3-(4-(methoxyethyl)piperidin-1-yl)pyrazine25
MCF7This compoundTBD

Case Studies

  • Antimicrobial Activity Against E. coli : A recent study evaluated the efficacy of various pyrazine derivatives against E. coli strains. The results indicated that certain derivatives could reduce bacterial load significantly at concentrations lower than those required for traditional antibiotics.
  • Cytotoxic Effects in Cancer Research : In a screening assay involving multiple cancer cell lines, compounds similar to this compound showed promising results in inducing cell death through apoptosis pathways, warranting further investigation into their mechanisms and potential clinical applications.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine/Piperazine Ring

Key Compounds Compared :

2-Chloro-3-(pyrrolidin-1-yl)pyrazine (CAS 1209459-63-1): Lacks the ethoxymethyl group, offering a simpler pyrrolidine substituent .

(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride : Replaces pyrrolidine with a methyl-piperazine ring, introducing basicity and conformational rigidity .

2-Chloro-3-(2-quinolylthio)pyrazine: Features a bulkier quinolylthio group, altering electronic properties and steric interactions .

Structural and Electronic Effects :

  • The ethoxymethyl group in the target compound enhances solubility in polar solvents compared to the unsubstituted pyrrolidine analog .
  • Piperazine derivatives (e.g., compound 2) exhibit higher basicity due to the additional nitrogen, which may influence pharmacokinetics and receptor binding .

Spectroscopic and Computational Characterization

  • IR Spectroscopy: For 2-chloro-3-(2-quinolylthio)pyrazine, key IR bands at 1779 cm⁻¹ (C=N stretch) and 1660 cm⁻¹ (quinoline ring vibrations) were identified . Similar bands are expected for the target compound, with shifts due to the ethoxymethyl-pyrrolidine group.
  • Computational Modeling : Molecular geometry simulations (e.g., Global-AlteQ algorithm) predict intermolecular interactions in crystalline analogs, aiding in crystallinity and stability assessments .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent LogP* Solubility (mg/mL) Key Application
Target Compound 2-(Ethoxymethyl)pyrrolidine 2.1 0.8 (PBS) Under investigation
2-Chloro-3-(pyrrolidin-1-yl)pyrazine Pyrrolidine 1.8 1.2 (PBS) Intermediate synthesis
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine Methyl-piperazine 1.5 2.5 (PBS) Neurological research

*Predicted using ChemAxon.

Table 2: Key IR Spectral Data for Pyrazine Analogs

Compound C=N Stretch (cm⁻¹) Aromatic Ring Vibrations (cm⁻¹) Reference
2-Chloro-3-(2-quinolylthio)pyrazine 1779 1660, 1223
Target Compound (Predicted) ~1750 ~1600, 1200

Preparation Methods

Key Steps:

  • Starting from a chloropyrazine derivative, the nucleophilic nitrogen of the pyrrolidine ring is introduced.
  • The ethoxymethyl substituent is either pre-installed on the pyrrolidine or introduced via alkylation.
  • Reaction conditions such as solvent choice, temperature, base, and reaction time are optimized to maximize yield and purity.

Detailed Preparation Methods

Reaction of Pyrazine Derivatives with Pyrrolidine Intermediates

According to Vulcanchem, the synthesis involves reaction between pyrazine derivatives bearing a chlorine atom and pyrrolidine intermediates functionalized with ethoxymethyl groups. The reaction is typically performed in polar aprotic solvents such as tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP), with bases like N,N-diisopropylethylamine (DIPEA) or sodium hexamethyldisilazide (NaHMDS) to facilitate nucleophilic substitution.

Typical Reaction Conditions

Parameter Typical Condition
Solvent THF, NMP
Temperature 50 °C to reflux temperatures (80-100 °C)
Base DIPEA, NaHMDS, or cesium carbonate
Reaction Time 8 to 12 hours
Workup Aqueous quench, extraction, filtration

For example, a general procedure involves stirring the chloropyrazine intermediate with (R)-2-(ethoxymethyl)pyrrolidine hydrochloride in THF at 50 °C for 8 hours in the presence of DIPEA. The reaction mixture is then poured into water, and the product is isolated by filtration and washing.

Use of Pyrrolidine Hydrochloride Salts

The pyrrolidine component is often used as its hydrochloride salt to improve handling and reactivity. The base neutralizes the salt during the reaction, generating the free amine in situ, which then attacks the chloropyrazine ring.

Alternative Synthetic Routes

Other methods reported in related heterocyclic chemistry involve:

  • Initial formation of pyrazine intermediates with leaving groups (chlorine) at reactive positions.
  • Subsequent displacement with pyrrolidine derivatives bearing alkoxyalkyl substituents.
  • Use of oxidants such as oxone in some related syntheses to modify sulfur-containing intermediates before substitution.

Research Findings and Optimization

Yield and Purity

  • Yields for similar nucleophilic substitution reactions on pyrazine rings range from moderate to good (40-90%), depending on reaction conditions and purification methods.
  • Purification typically involves aqueous workup, extraction with ethyl acetate or similar solvents, and recrystallization or chromatographic purification.

Analytical Characterization

  • The purified compounds are characterized by ^1H NMR, ^13C NMR, LC-MS, and HRMS to confirm structure and purity.
  • For example, ^1H NMR signals corresponding to the pyrazine ring protons, pyrrolidine ring protons, and ethoxymethyl substituent are used to verify substitution patterns.

Summary Table of Preparation Parameters

Step Reagents/Conditions Outcome/Yield
Starting material 2,3-dichloropyrazine or 3-chloropyrazine Chloropyrazine intermediate
Nucleophile (R)-2-(ethoxymethyl)pyrrolidine hydrochloride Nucleophilic substitution at 3-position
Base DIPEA, NaHMDS, or Cs2CO3 Deprotonation and activation
Solvent THF, NMP Reaction medium
Temperature 50 °C to reflux (80-100 °C) Reaction acceleration
Reaction time 8-12 hours Completion of substitution
Workup Aqueous quench, extraction, filtration Isolation of product
Purification Recrystallization or chromatography Pure this compound
Yield Typically 40-90% Depends on conditions and scale

Additional Notes

  • The synthesis may require inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation or moisture-sensitive side reactions.
  • Reaction monitoring by TLC or HPLC is recommended to optimize reaction time and avoid decomposition.
  • Scale-up requires careful control of temperature and stirring to maintain reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine

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